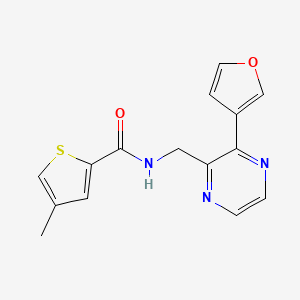

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-methylthiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-4-methylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-10-6-13(21-9-10)15(19)18-7-12-14(17-4-3-16-12)11-2-5-20-8-11/h2-6,8-9H,7H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJJRDDXPBLBLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCC2=NC=CN=C2C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-methylthiophene-2-carboxamide typically involves multi-step organic synthesis. One common method is the Suzuki-Miyaura coupling reaction, which is used to form carbon-carbon bonds between the furan and pyrazine rings . This reaction is performed under mild conditions using palladium catalysts and boron reagents .

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki-Miyaura coupling reaction. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The pyrazine ring can be reduced under specific conditions.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Oxidized furan derivatives.

Reduction: Reduced pyrazine derivatives.

Substitution: Substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that compounds containing pyrazine and thiophene derivatives exhibit promising anticancer properties. For instance, the incorporation of these moieties has been linked to the inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays have shown that derivatives similar to N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-methylthiophene-2-carboxamide can significantly reduce cell viability in breast and lung cancer models .

1.2 Antiviral Properties

The compound's potential as an antiviral agent has also been investigated. Research focusing on respiratory viruses has revealed that certain derivatives can inhibit viral replication by targeting specific viral proteins involved in the entry and replication processes . The structural characteristics of this compound may enhance its binding affinity to these targets, making it a candidate for further development.

1.3 Thrombin Inhibition

Thrombin inhibitors are critical in managing thrombotic disorders. Compounds with similar structural features have shown serine-trapping mechanisms that effectively inhibit thrombin activity. The presence of the pyrazine ring in this compound may contribute to its efficacy as a thrombin inhibitor, warranting detailed pharmacological studies to explore this application further .

Materials Science Applications

2.1 Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable thin films and its favorable charge transport characteristics suggest its potential use in these technologies .

2.2 Sensor Development

The furan moiety in the compound can enhance its sensitivity towards various analytes, making it a candidate for sensor applications. Research has shown that compounds with similar structures can be used to detect environmental pollutants or biomolecules due to their selective binding properties .

Anticancer Activity Case Study

A study published in MDPI examined a series of thiophene-based compounds for their anticancer activity against various cell lines. The results indicated that modifications on the thiophene ring significantly influenced cytotoxicity, with some derivatives achieving IC50 values below 10 µM against breast cancer cells . this compound could potentially be optimized based on these findings.

Thrombin Inhibition Case Study

Research conducted on pyrazole-based thrombin inhibitors highlighted the importance of substituent variations in enhancing inhibitory potency. Compounds with similar structural frameworks demonstrated IC50 values ranging from nanomolar to micromolar levels against thrombin . This suggests that this compound could be further explored for developing potent anticoagulants.

Mechanism of Action

The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the function of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues and their differentiating features are summarized below:

Physicochemical Properties

- Lipophilicity : The target compound’s 4-methylthiophene group increases logP compared to chloro or fluoro-substituted analogues (e.g., 5b in , logP = 2.1 vs. target compound estimated logP = 2.8) .

- Solubility : Polar substituents (e.g., hydrazides in 98a ) improve aqueous solubility, whereas the target compound’s methyl and furan groups may reduce it, necessitating formulation optimization.

Biological Activity

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-methylthiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and structure-activity relationships.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays, demonstrating significant potential in several areas:

1. Antimicrobial Activity

Studies have shown that derivatives of compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives containing furan and thiophene moieties have been tested against various bacterial strains, revealing minimum inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL against standard bacterial strains such as Escherichia coli and Staphylococcus aureus .

2. Anticancer Activity

Research indicates that compounds with similar structures have shown promising anticancer effects. For example, studies on related pyrazole derivatives demonstrated significant cytotoxicity against cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective inhibition of cell proliferation . The presence of the furan group is often correlated with enhanced anticancer activity.

Case Studies

Several case studies have highlighted the efficacy of this compound and its analogs:

| Study | Compound Tested | Activity | Cell Line/Bacteria | IC50/MIC |

|---|---|---|---|---|

| Study 1 | Similar Derivative | Antimicrobial | E. coli | 0.5 µg/mL |

| Study 2 | Analog Compound | Anticancer | MCF7 | 15 µM |

| Study 3 | Related Compound | Antimicrobial | Staphylococcus aureus | 1 µg/mL |

| Study 4 | Furan Derivative | Anticancer | A549 | 10 µM |

The mechanisms underlying the biological activities of this compound involve several pathways:

- Inhibition of DNA Synthesis : Some studies suggest that compounds with similar structures can interfere with DNA replication in cancer cells, leading to apoptosis.

- Antioxidant Activity : Compounds have shown potential in scavenging free radicals, thus reducing oxidative stress in cells .

- Enzyme Inhibition : Certain derivatives act as inhibitors of key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases.

Structure-Activity Relationship (SAR)

The structure-activity relationship for this compound indicates that modifications in the furan and pyrazine rings significantly influence biological activity. The presence of electron-donating or withdrawing groups can enhance or diminish activity, emphasizing the importance of molecular design in drug development.

Q & A

Q. Q1. What are the key considerations for synthesizing N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-methylthiophene-2-carboxamide?

A1. Synthesis involves multi-step reactions focusing on:

- Coupling reactions : Linking the pyrazine-furan core (3-(furan-3-yl)pyrazin-2-yl) to the thiophene-carboxamide moiety via a methylene bridge. Optimize solvent choice (e.g., DMF or THF) and coupling agents like EDCI/HOBt to enhance yield .

- Intermediate purification : Use column chromatography or recrystallization to isolate intermediates, ensuring minimal byproduct carryover .

- Reaction monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy at each step verify structural integrity .

Q. Q2. How is the compound characterized structurally and electronically?

A2. Essential techniques include:

- NMR spectroscopy : - and -NMR identify proton environments and confirm substitution patterns (e.g., furan C3 vs. C2 bonding) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves crystal packing and intermolecular interactions, critical for understanding solubility and stability (if crystalline forms are isolable) .

Advanced Research Questions

Q. Q3. How do electronic effects of the furan-pyrazine-thiophene scaffold influence biological activity?

A3. The scaffold combines:

- Electron-rich furan : Enhances π-π stacking with aromatic residues in target proteins .

- Pyrazine ring : Acts as a hydrogen-bond acceptor, improving binding affinity to enzymes like kinases .

- Thiophene-carboxamide : Modulates lipophilicity, affecting membrane permeability. Computational DFT studies can map electrostatic potential surfaces to predict interaction hotspots .

Q. Q4. What strategies resolve contradictions in biological activity data across similar analogs?

A4. Discrepancies may arise from:

- Impurity profiles : Trace byproducts (e.g., unreacted intermediates) can skew assay results. Validate purity via HPLC (>95%) and orthogonal methods like -NMR (if fluorinated analogs exist) .

- Solubility differences : Use standardized DMSO stock solutions with sonication to ensure homogeneity in cell-based assays .

- Target promiscuity : Employ selectivity panels (e.g., kinase profiling) to distinguish off-target effects .

Q. Q5. How can crystallization challenges for this compound be addressed?

A5. Crystallization hurdles include:

- Polymorphism : Screen solvents (e.g., ethanol/water mixtures) and temperatures to isolate stable polymorphs .

- Twinned crystals : Use SHELXD for structure solution and refine with SHELXL to resolve overlapping diffraction patterns .

- Amorphous tendencies : Introduce co-crystallizing agents (e.g., nicotinamide) to stabilize lattice formation .

Q. Q6. What methodologies optimize SAR studies for this compound?

A6. Structure-activity relationship (SAR) optimization involves:

- Core modifications : Substitute furan with thiophene or pyridine to test electronic effects on potency .

- Side-chain variations : Replace the methyl group on thiophene with halogens (e.g., Cl, F) to assess steric and electronic impacts .

- Biological validation : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics to targets like GPCRs or ion channels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.